3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
3-amino-2-propan-2-yloxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11;/h3-6H,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXTWAFDKYIRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803606-06-5 | |
| Record name | 3-amino-2-(propan-2-yloxy)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride typically follows a sequence of steps designed to introduce the propan-2-yloxy group, amino group, and carboxylic acid moiety onto the aromatic core, followed by conversion to the hydrochloride salt. The process is characterized by:
- Protection and deprotection of functional groups to ensure regioselectivity.
- Nucleophilic substitution to introduce the propan-2-yloxy group.
- Reduction of nitro intermediates to amines.
- Acid-base workup and salt formation for the hydrochloride derivative.
Detailed Preparation Methods
Stepwise Synthesis Overview
The most authoritative and widely used method involves the following key steps:
| Step | Reaction/Transformation | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Nitration or Amination | Nitration agents or selective amination | Introduce amino group ortho/para to carboxyl |
| 2 | Etherification | 2-bromopropane, base (e.g., K2CO3) | Attach propan-2-yloxy group via nucleophilic substitution |
| 3 | Hydrolysis/Esterification | Acid/base hydrolysis | Convert ester to carboxylic acid (if ester used) |
| 4 | Reduction | Catalytic hydrogenation (Pd/C, H2) | Reduce nitro group to amino if nitro precursor used |
| 5 | Salt Formation | Hydrochloric acid | Generate hydrochloride salt for improved solubility |
Stepwise Example (Based on Literature and Patent Data)
Preparation of 3-nitro-2-(propan-2-yloxy)benzoic acid (or ester):
Hydrolysis (if ester intermediate):
- If the intermediate is an ester, hydrolyze under basic or acidic conditions to yield the free acid.
Formation of Hydrochloride Salt:
- Dissolve the free acid in ethanol or water, add hydrochloric acid, and isolate the hydrochloride salt by precipitation or evaporation.
Key Reaction Conditions and Purification
- Temperature Control: Most steps are performed at moderate temperatures (20–60°C) to avoid decomposition.
- Catalysts: Palladium on carbon (Pd/C) is preferred for hydrogenation due to high selectivity and yield.
- Solvents: Common solvents include ethanol, DMF, acetone, and dichloromethane.
- Purification: Recrystallization (e.g., from ethanol/ethyl acetate) or column chromatography is used to ensure product purity.
Data Table: Representative Synthesis Route
| Step | Starting Material | Reagent(s) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-nitro-2-hydroxybenzoic acid | 2-bromopropane, K2CO3 | DMF, 50°C, 12 h | 3-nitro-2-(propan-2-yloxy)benzoic acid | 80–90 |
| 2 | 3-nitro-2-(propan-2-yloxy)benzoic acid | Pd/C, H2 | Ethanol, 1–2 atm, RT | 3-amino-2-(propan-2-yloxy)benzoic acid | 85–95 |
| 3 | 3-amino-2-(propan-2-yloxy)benzoic acid | HCl (aq or ethanol soln.) | 0–25°C, 1–2 h | This compound | 95–98 |
*RT = room temperature
Research Findings and Notes
- Reaction Yields: The overall yield for the synthesis is typically high, with each step optimized for selectivity and minimal byproduct formation.
- Scalability: The process is amenable to scale-up due to readily available starting materials and mild reaction conditions.
- Purity: The final hydrochloride salt is highly pure after recrystallization, suitable for pharmaceutical or biochemical applications.
- Safety: The synthetic route avoids hazardous reagents and conditions, making it suitable for industrial production.
Comparative Analysis
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Mild conditions, high selectivity, scalable | Requires dry, inert conditions for best yields |
| Catalytic Hydrogenation | Clean reduction, minimal byproducts | Requires handling of hydrogen gas |
| Hydrochloride Formation | Simple, improves solubility | May require careful pH control |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Acylated and sulfonylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Precursor in Drug Synthesis
3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride serves as a precursor in the synthesis of various pharmaceutical agents. Its unique functional groups allow for modifications that can lead to the development of new therapeutic compounds.
2. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is crucial for developing new antibiotics, especially in light of rising antibiotic resistance .
3. Cancer Research
Studies have shown that compounds similar to this compound can inhibit specific proteins involved in cancer cell proliferation. For instance, inhibitors targeting the HSET protein have been developed to induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .
Biochemical Research Applications
1. Interaction Studies with Biological Macromolecules
The compound's interactions with proteins and nucleic acids are being studied to understand its potential therapeutic mechanisms. These studies are essential for elucidating how modifications to the compound can enhance its efficacy against specific targets.
2. Structure-Activity Relationship (SAR) Studies
Research has focused on modifying the compound's structure to optimize its biological activity. By altering functional groups or substituents, researchers aim to enhance potency and selectivity against desired biological targets .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of derivatives derived from this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited enhanced activity compared to existing antibiotics, suggesting potential for clinical applications in treating resistant infections .
Case Study 2: Cancer Cell Inhibition
In another study, researchers investigated the effects of this compound on centrosome-amplified cancer cells. The findings demonstrated that treatment with specific derivatives led to increased multipolarity in mitotic spindles, indicating a novel approach for inducing cancer cell death through targeted therapies .
Mechanism of Action
The mechanism of action of 3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-amino-2-(propan-2-yloxy)benzoic acid hydrochloride with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs
a. 2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO₃
- Key Differences: The propan-2-yloxy group is attached to a phenyl ring at the 4-position, and the amino group is on the propanoic acid backbone rather than the aromatic ring.
- Applications: Likely used in peptide mimetics or enzyme inhibitors due to the propanoic acid moiety .
b. (2S)-2-Amino-3-{5′-[(4‴-methoxyphenyl)ethynyl]-1H-benzotriazol-1′-yl}propanoic Acid Hydrochloride
- Structure: Features a benzotriazole core with an ethynyl-linked methoxyphenyl group. The amino acid backbone and hydrochloride salt enhance solubility for biochemical assays.
- Applications : Fluorescent probes or kinase inhibitors, leveraging the benzotriazole’s π-stacking ability .
c. Benzoic Acid-2-((1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl)amino)ethyl Ester Hydrochloride
- Structure: Contains a trifluoromethylphenyl group and ester functionality.
- Applications : Anticancer or CNS-targeting agents due to trifluoromethyl’s metabolic stability .
Physicochemical Properties
- Solubility: Benzoic acid derivatives generally exhibit moderate water solubility in their salt forms. The target compound’s amino and ether groups may enhance solubility compared to non-polar analogs like 3-(5-amino-1H-benzimidazol-2-yl)propan-1-ol dihydrochloride (solubility influenced by benzimidazole’s hydrophobicity) .
- Extraction Behavior: Benzoic acid derivatives (e.g., benzoic acid, phenol) are extracted rapidly (>98% in 5 minutes) via emulsion liquid membranes due to high distribution coefficients. The target compound’s amino group may reduce membrane phase mobility compared to unsubstituted benzoic acid .
Data Table: Key Attributes of this compound and Analogs
Biological Activity
3-Amino-2-(propan-2-yloxy)benzoic acid hydrochloride, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17ClN2O3
- Molecular Weight : 272.73 g/mol
The compound features an amino group, a propan-2-yloxy group, and a carboxylic acid functional group, which are critical for its biological activity.
1. Antioxidant Activity
Research indicates that derivatives of benzoic acid, including 3-amino compounds, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies have shown that benzoic acid derivatives enhance the activity of antioxidant enzymes in vitro .
2. Enzyme Modulation
The compound has been evaluated for its ability to modulate enzymatic activities. Specifically, it has been shown to interact with proteolytic enzymes such as cathepsins B and L. In silico studies suggest that 3-amino derivatives can act as potent inhibitors or activators of these enzymes, potentially influencing protein degradation pathways in cells .
3. Cytotoxic Effects
In cell-based assays, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, studies indicate that at certain concentrations, the compound can induce apoptosis in Hep-G2 liver cancer cells without significant toxicity to normal fibroblasts .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may form stable complexes with target enzymes, altering their activity and affecting downstream signaling pathways.
- Free Radical Scavenging : The presence of hydroxyl and amino groups allows for effective interaction with reactive oxygen species (ROS), mitigating oxidative damage.
- Gene Expression Modulation : There is evidence suggesting that benzoic acid derivatives can influence gene expression related to stress response and apoptosis pathways.
Case Studies
Q & A
Q. What experimental designs minimize byproduct formation during large-scale synthesis?
- Methodological Answer : Apply DoE (Design of Experiments) to optimize parameters like stoichiometry (1.2 eq. isopropyl bromide), solvent volume (5–10 mL/g substrate), and reaction time. Continuous flow reactors enhance mixing and heat transfer, reducing dimerization or oxidation byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
